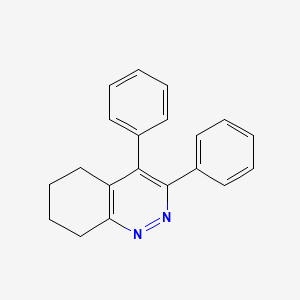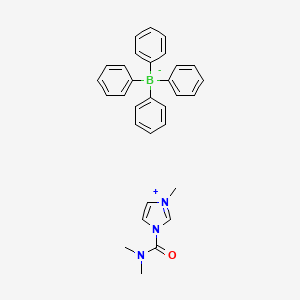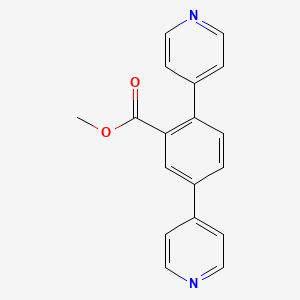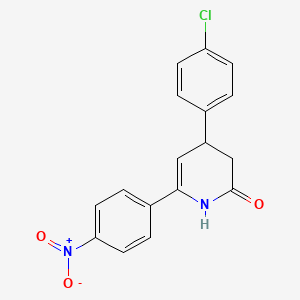![molecular formula C16H9BrO B11763893 9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
9-Bromobenzo[kl]xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromobenzo[kl]xanthene is a chemical compound belonging to the xanthene family, characterized by its bromine substitution on the benzo[kl]xanthene structure. Xanthenes are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromobenzo[kl]xanthene typically involves the bromination of benzo[kl]xanthene. One common method is the electrophilic aromatic substitution reaction, where benzo[kl]xanthene is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 9-Bromobenzo[kl]xanthene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of benzo[kl]xanthene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Quinone derivatives.
Reduction: Benzo[kl]xanthene.
Scientific Research Applications
9-Bromobenzo[kl]xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties
Mechanism of Action
The mechanism of action of 9-Bromobenzo[kl]xanthene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, contributing to its biological effects .
Comparison with Similar Compounds
Benzo[kl]xanthene: The parent compound without the bromine substitution.
9-Chlorobenzo[kl]xanthene: Similar structure with a chlorine atom instead of bromine.
9-Fluorobenzo[kl]xanthene: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 9-Bromobenzo[kl]xanthene is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with other molecules, making it distinct from its chloro and fluoro counterparts .
Properties
Molecular Formula |
C16H9BrO |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
5-bromo-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaene |
InChI |
InChI=1S/C16H9BrO/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)18-15(12)9-11/h1-9H |
InChI Key |
WCEBGEPQNMFINU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C=C(C=C4)Br)OC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


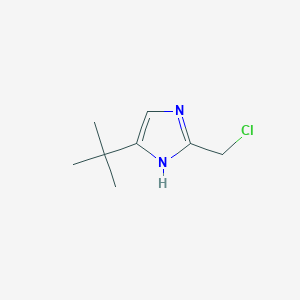
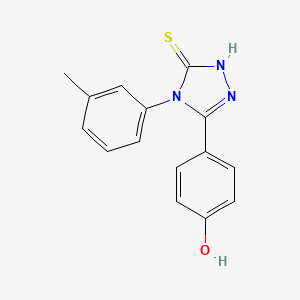
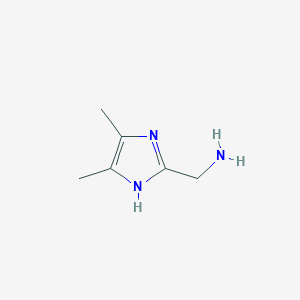
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
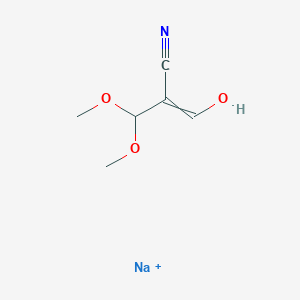
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
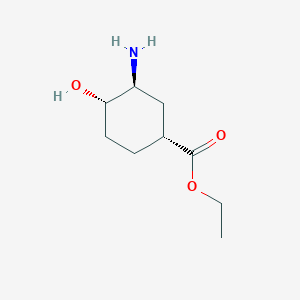
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)

